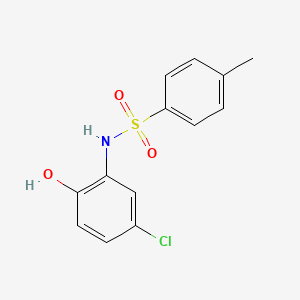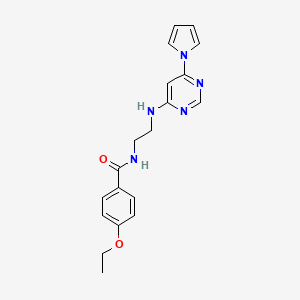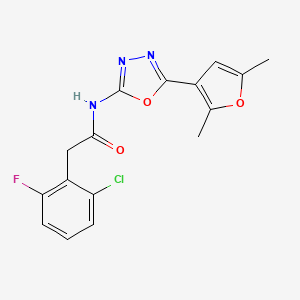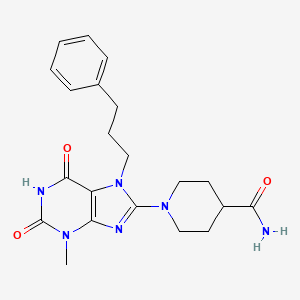
5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, commonly known as 5-bromo-DMIQ, is a chemical compound that has been used extensively in the field of scientific research due to its unique properties. It is a heterocyclic compound, meaning it contains atoms of at least two different elements, and is composed of a five-membered ring with one nitrogen atom, two oxygen atoms, one bromine atom, and one carbon atom. 5-bromo-DMIQ is a versatile compound that has been used in various scientific applications, such as in the synthesis of new compounds, as a catalyst, and as a reagent in organic reactions.
Aplicaciones Científicas De Investigación
Friedländer Synthesis
- Synthesis of Chelating Ligands: The Friedländer synthesis involving 5-bromo-2-aminobenzaldehyde, a compound related to 5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, is used to create bidentate and tridentate 6-bromoquinoline derivatives. These derivatives show potential in forming biquinolines and 6-alkynyl derivatives with notable optical properties (Hu, Zhang, & Thummel, 2003).
Halogen Bonding and Co-crystal Formation
- Interactions with Haloarenenitriles: Research shows that the interaction between haloarenenitriles and azines, including derivatives related to 5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, leads to the formation of stable co-crystals. This process is influenced by steric and electronic effects, resulting in halogen bonding and potentially valuable for materials science (Baykov et al., 2021).
Prodrug Systems for Drug Delivery
- Bioreductively Activated Prodrug System: A study demonstrates the use of a compound structurally related to 5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one as a potential prodrug system. This system allows for the reductively triggered release of active drugs, specifically targeting hypoxic tissues, a critical consideration in cancer therapy (Parveen, Naughton, Whish, & Threadgill, 1999).
Structural Modification in Ligand Binding
- Modification for σ1 and σ2 Receptor Binding: Research involving structural modifications of substituted aminobutyl-benzamides, including 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, highlights the importance of the nitrogen position in enhancing binding affinity and selectivity to σ1 and σ2 receptors. This is significant in developing selective ligands for neurological and psychiatric disorders (Fan, Lever, & Lever, 2011).
Bromination Techniques in Organic Chemistry
- Regioselective Monobromination: A study on the bromination of isoquinoline, including the production of 5-bromoisoquinoline, a related compound, showcases the sensitivity of bromination to various factors like the choice of brominating agent and temperature. This has implications for the synthesis of specifically substituted isoquinolines in pharmaceuticals (Brown & Gouliaev, 2004).
Propiedades
IUPAC Name |
5-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)9-7(6-13-10(11)14)4-3-5-8(9)12/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZVXNKBAMFXFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CNC1=O)C=CC=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2397200.png)

![N-[4-(1-adamantyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2397203.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2397206.png)

![Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate](/img/structure/B2397208.png)
![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2397209.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2397211.png)

![N-(2,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397215.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2397217.png)
